![molecular formula C14H15BrN2O4S B3615846 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B3615846.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Overview
Description
The compound “N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide” is a complex organic molecule. It contains a bromophenyl group, a sulfonyl group, a furylmethyl group, and a methylglycinamide group. Each of these groups has distinct chemical properties that could contribute to the overall behavior of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is a benzene ring with a bromine atom attached, which is a heavy atom that could influence the compound’s physical and chemical properties. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms, which is a highly polar group. The furylmethyl group contains a furan ring, which is a five-membered ring with oxygen. The methylglycinamide group contains an amide group, which is a polar group and can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromine atom on the bromophenyl group could potentially be replaced in a substitution reaction. The sulfonyl group might be involved in condensation or addition reactions. The amide group in the methylglycinamide part could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point and melting point. The various polar groups in the molecule could make it soluble in polar solvents .Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a pesticide, for example, its mechanism of action would depend on the specific biological target it interacts with .
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S/c1-17(10-14(18)16-9-12-3-2-8-21-12)22(19,20)13-6-4-11(15)5-7-13/h2-8H,9-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYMGUSZRWHWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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